An In-depth Technical Guide to 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole (CAS No. 235106-13-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. The unique combination of a pyrazole core, a reactive chloro-substituent, a lipophilic trifluoromethyl group, and a phenyl moiety imparts a distinct profile of reactivity and potential bioactivity. While specific experimental data for this compound is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer expert insights into its physicochemical properties, structural characteristics, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Core Molecular Profile and Physicochemical Properties
4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a solid, multi-functionalized aromatic heterocycle. Its structure is built upon a central pyrazole ring, a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding.[1] The strategic placement of its substituents is key to its chemical utility.
The trifluoromethyl (CF₃) group at the 3-position is a powerful electron-withdrawing group that significantly impacts the molecule's electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve bioavailability, features highly desirable in drug candidates and agrochemicals.[1] The chlorine atom at the 4-position serves as a reactive handle, primarily for nucleophilic substitution reactions, allowing for the straightforward generation of diverse analogs.[1] The phenyl group at the 5-position provides a large hydrophobic surface for potential interactions with biological targets.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 235106-13-5 | [1][2] |
| Molecular Formula | C₁₀H₆ClF₃N₂ | [2] |
| Molecular Weight | 246.62 g/mol | [2] |
| IUPAC Name | 4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | [1] |
| Appearance | Solid | |
| Hazard Classification | Acute Toxicity 3, Oral (H301: Toxic if swallowed) | |
| Signal Word | Danger |
Note: Experimental data such as melting point and solubility are not widely published. Researchers are advised to determine these properties empirically.
Structural Analysis and Spectroscopic Signature
Tautomerism and Conformation
Like many N-unsubstituted pyrazoles, this compound can exist as two potential tautomers due to the migration of the proton between the two nitrogen atoms. The strong electron-withdrawing nature of the trifluoromethyl group at the C3 position is expected to stabilize the illustrated tautomer (hydrogen on N1), making it the predominant form in solution.[1] Based on crystal structures of similar phenyl-substituted pyrazoles, the phenyl ring is likely to be twisted out of the plane of the pyrazole ring to minimize steric hindrance.[3]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, a predicted spectroscopic signature can be derived from the analysis of closely related analogs.[4][5][6]
Table 2: Predicted NMR and MS Data
| Technique | Expected Features |
| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (> 10 ppm), which may be exchangeable with D₂O. - Phenyl Protons: A multiplet in the aromatic region (approx. 7.3-7.8 ppm) integrating to 5 protons. |
| ¹³C NMR | - CF₃ Carbon: A quartet (due to ¹JC-F coupling) around 120-125 ppm. - Pyrazole Carbons: C3 (attached to CF₃) will be significantly influenced by fluorine coupling (quartet, ²JC-F), C4 (attached to Cl) will be a singlet, and C5 (attached to Phenyl) will also be a singlet. Expected chemical shifts are approximately 145 ppm (C3), 110 ppm (C4), and 140 ppm (C5). - Phenyl Carbons: Four signals expected in the 125-135 ppm region. |
| ¹⁹F NMR | - A sharp singlet around -60 to -65 ppm (relative to CFCl₃), characteristic of a CF₃ group on an aromatic ring.[6] |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 246, showing a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine. - Key Fragments: Loss of Cl (m/z 211), loss of CF₃ (m/z 177), and fragmentation of the phenyl ring. |
Synthesis Pathways and Methodologies
The most established and logical route for synthesizing the 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole core is via a [3+2] cyclocondensation reaction.[1] This involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine.
Retrosynthetic Analysis
The key disconnection is across the two N-C bonds of the pyrazole ring, leading back to phenylhydrazine and a chlorinated, trifluoromethylated 4-carbon building block.
Caption: Retrosynthetic analysis of the target pyrazole.
Representative Synthesis Protocol
The following protocol is a representative, field-proven methodology adapted from standard procedures for pyrazole synthesis.[1] Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 2-Chloro-1-phenyl-4,4,4-trifluorobutane-1,3-dione (Precursor B)
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To a stirred solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in dichloromethane (DCM) at 0 °C, add sulfuryl chloride (SO₂Cl₂) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chlorinated β-diketone, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to form 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole (Target)
-
Dissolve the crude 2-chloro-1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv) in ethanol.
-
Add phenylhydrazine hydrochloride (1.05 equiv) and sodium acetate (1.1 equiv) to the solution.
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Reflux the mixture for 6-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
After cooling to room temperature, reduce the solvent volume in vacuo.
-
Add water to precipitate the crude product. Filter the solid, wash with cold water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The reactivity of the molecule is dominated by the chloro-substituent, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent pyrazole ring nitrogens and the trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction proceeds via a Meisenheimer-like intermediate and is a powerful method for rapidly building a library of analogs.
Mechanism Causality: The pyrazole ring acts as an effective electron sink. The incoming nucleophile attacks the electron-deficient C4 carbon, pushing electron density onto the nitrogen atoms to form a stabilized anionic intermediate (Meisenheimer complex). The subsequent loss of the chloride leaving group restores the aromaticity of the pyrazole ring.
Caption: Simplified mechanism for SNAr at the C4 position.
Biological Activity and Potential Applications
While specific bioactivity data for 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is not extensively documented, its structural motifs are prevalent in molecules with significant biological effects.
-
Agrochemicals: The pyrazole scaffold is central to many commercial pesticides. For example, Fipronil, a broad-spectrum insecticide, features a chlorinated trifluoromethyl-pyrazole core. Compounds with this scaffold are often investigated as herbicides, potentially targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]
-
Medicinal Chemistry: Trifluoromethyl-substituted pyrazoles are key components of several approved drugs, including the COX-2 inhibitor Celecoxib. The core structure of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole serves as a valuable starting point for designing novel enzyme inhibitors.[1] The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties.[1] Enzyme inhibition assays and binding studies are critical next steps to elucidate the potential of this compound as a therapeutic agent.[1]
Safety and Handling
Based on available safety data, 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is classified as Acutely Toxic (Oral, Category 3) .
-
Hazard Statement: H301 - Toxic if swallowed.
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.
Conclusion
4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a synthetically accessible and highly versatile chemical scaffold. The convergence of an aromatic pyrazole core, an activating trifluoromethyl group, and a reactive chlorine atom makes it an attractive building block for creating diverse chemical libraries. Its potential applications in the development of novel herbicides and pharmaceuticals are significant, warranting further investigation into its specific biological activities. This guide provides a foundational understanding for researchers aiming to explore the rich chemistry and potential of this promising molecule.
References
- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
- Google Patents. (2018). EP3412659A1 - Processes for the manufacture of sulfur-substituted pyrazole derivatives.
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PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c1205671314="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved from [Link] -
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
- Google Patents. (2018). EP3412658A1 - Processes for the manufacture of sulfur-substitued pyrazole derivatives.
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NIH. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 1- ((1,3-DIPHENYL-1H-PYRAZOLE-4-YL)METHYLENE)-2-(QUINOLINE-3-YL) HYDRAZINE DERIVATIVES. Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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